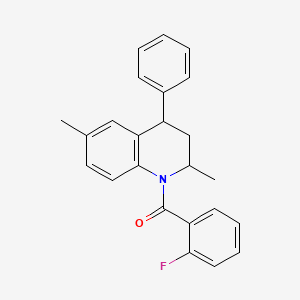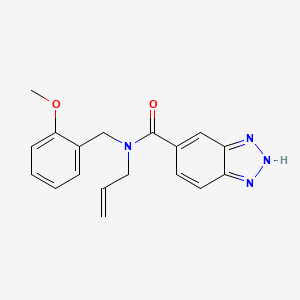
1-(2-fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-(2-Fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorobenzoyl group, two methyl groups, and a phenyl group attached to a tetrahydroquinoline core
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core. This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction is typically carried out under acidic conditions to facilitate the cyclization process.
-
Introduction of the Fluorobenzoyl Group: : The next step involves the acylation of the tetrahydroquinoline core with 2-fluorobenzoyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Methylation: : The final step involves the introduction of methyl groups at the 2 and 6 positions of the tetrahydroquinoline ring. This can be achieved through a Friedel-Crafts alkylation reaction using methyl iodide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tetrahydroquinoline core can provide structural stability and facilitate cellular uptake.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1-(2-Chlorobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(2-Methylbenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of fluorine, potentially altering its chemical properties and applications.
1-(2-Nitrobenzoyl)-2,6-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline: The nitro group can introduce different electronic effects and reactivity patterns compared to the fluorobenzoyl group.
The uniqueness of this compound lies in the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
(2,6-dimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-16-12-13-23-21(14-16)20(18-8-4-3-5-9-18)15-17(2)26(23)24(27)19-10-6-7-11-22(19)25/h3-14,17,20H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICTQKACMXNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CC=C3F)C=CC(=C2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4017584.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017595.png)
![1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane](/img/structure/B4017608.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-ethoxybenzyl)-1-piperazinyl]-2-propanol](/img/structure/B4017612.png)
![6-{4-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B4017620.png)
![ethyl 5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B4017622.png)
![6-[(3-Nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4017625.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B4017630.png)
![3,3,5-trimethyl-6-(phenylacetyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4017642.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide](/img/structure/B4017643.png)

![ethyl 4,6-dioxo-5-[2-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017663.png)
![ethyl 5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017667.png)

